N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H23N5O5S and its molecular weight is 469.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target various cellular components, including proteins and enzymes involved in critical biological processes .
Mode of Action
It’s known that similar compounds interact with their targets by binding to active sites, thereby inhibiting or modulating their function . This interaction can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, including those involved in cell growth, proliferation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys .
Result of Action
Similar compounds have been found to induce cell death in cancer cells, inhibit bacterial growth, and modulate immune responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
Properties
IUPAC Name |
N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-31-15-9-8-14(10-16(15)32-2)20(29)25-18-19(23)26-22(27-21(18)30)33-12-17(28)24-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBSJJIGISQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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